molecular formula C15H10ClFN6O B15087535 6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15087535
M. Wt: 344.73 g/mol
InChI Key: HYAYBBVGQGLFNH-UHFFFAOYSA-N
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Description

6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a fluorophenyl group, and an oxadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the triazolo[4,3-b]pyridazine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a chloropyridazine under reflux conditions.

    Coupling of the fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the triazolo[4,3-b]pyridazine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole moiety, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can occur at the triazolo[4,3-b]pyridazine core, leading to the formation of dihydro derivatives.

    Substitution: The chloro group on the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions include oxadiazole N-oxides, dihydro triazolo[4,3-b]pyridazine derivatives, and various substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
  • Carfentrazone

Uniqueness

6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the oxadiazole moiety and the fluorophenyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C15H10ClFN6O

Molecular Weight

344.73 g/mol

IUPAC Name

5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10ClFN6O/c16-11-4-5-12-19-20-13(23(12)21-11)6-7-14-18-15(22-24-14)9-2-1-3-10(17)8-9/h1-5,8H,6-7H2

InChI Key

HYAYBBVGQGLFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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